molecular formula C15H16ClNO2 B13089217 Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Cat. No.: B13089217
M. Wt: 277.74 g/mol
InChI Key: JDXLTHUMDFJVOU-UHFFFAOYSA-N
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Description

Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable compound in the synthesis of various chemical products and in biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the reaction of ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels to achieve optimal yields.

Industrial Production Methods

Industrial production of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylates, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is compared with similar compounds such as:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride
  • Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride, such as its specific reactivity and biological activity, make it distinct and valuable for targeted research and industrial uses.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

ethyl 2-(3-aminophenyl)benzoate;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11;/h3-10H,2,16H2,1H3;1H

InChI Key

JDXLTHUMDFJVOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)N.Cl

Origin of Product

United States

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